molecular formula C10H9BrClNO3S B2393430 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 107144-42-3

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No. B2393430
CAS RN: 107144-42-3
M. Wt: 338.6
InChI Key: IHNBWFJSLLIAPD-UHFFFAOYSA-N
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Description

“1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound with the CAS Number: 107144-42-3. It has a molecular weight of 338.61 . The IUPAC name for this compound is 1-acetyl-5-bromo-6-indolinesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is 1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The melting point of “1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is between 213-215 degrees Celsius .

Scientific Research Applications

Synthesis and Derivative Formation

The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been explored, leading to an efficient protocol for synthesizing 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. These derivatives can be converted to various sulfonamide derivatives, demonstrating the compound's utility in developing bioactive compounds with potential biological activities (Janosik et al., 2006).

Biological Activities

Research has shown that compounds bearing sulfamoyl and acetamoyl groups exhibit various biological activities. A series of O- and N-substituted derivatives synthesized from similar structures have shown promise as cholinesterase inhibitors and moderate antibacterial agents, highlighting the potential therapeutic applications of derivatives synthesized from compounds like 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (Irshad et al., 2014).

Anticancer Activity

The synthesis of derivatives like 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione has demonstrated anticancer activity against HL-60 and BEL-7402 cancer cells, indicating the potential for compounds synthesized from 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride to contribute to anticancer research (Miao et al., 2010).

Anti-inflammatory and Analgesic Activities

Compounds derived from indole and furan, synthesized through methodologies involving compounds similar to 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride, have been explored for their anti-inflammatory and analgesic activities. This underscores the compound's relevance in synthesizing new therapeutic agents (Sondhi et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Newly synthesized multifunctional amides, potentially derived from similar structures, exhibited enzyme inhibitory potentials and mild cytotoxicity, indicating their promise as therapeutic agents for diseases like Alzheimer's (Hassan et al., 2018).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNBWFJSLLIAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Synthesis routes and methods I

Procedure details

Under N2 atmosphere, 25.00 mL chlorosulfonic acid was cooled in an ice bath, and under stirring 5.00 g 1-acetyl-5-bromoindoline was added portionwise. Stirring was continued for 20 min. after which the ice bath was removed and the mixture was heated to 70° C. After cooling to room temperature, the mixture was cautiously poured into ice water and extracted twice with DCM. The combined organic layers were dried over MgSO4 and evaporated to dryness to give 6.57 g (93%) of a beige solid. 1H NMR (400 MHz, DMSO-d6) δ 2.16 (s, 3H), 3.15 (t, J=8.58 Hz, 2H), 4.11 (t, J=8.58 Hz, 2H), 7.37 (s, 1H), 8.66 (s, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

1-(5-Bromo-2,3-dihydro-indol-1-yl)-ethanone (0.249 g, 1.04 mmol) was added portionwise to chlorosulfonic acid (1 mL) at 20° C. with stirring and mixture was stirred for 26 h, then poured onto crushed ice. The resulting solid was collected by filtration and dried in vacuo. The filtrate was extracted with EtOAc and the organic phase was dried (Na2SO4) and evaporated in vacuo to give further solid. The two batches of solid were combined to give the title compound (0.25 g) which was used in the next stage without further purification. MS: [M−H]−=336.
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-bromo-N-acetylindoline 122.86 g (0.51 mol) cooled in an ice bath was added chlorosulfonic acid, 116.52 g (2.6 moles) very cautiously. The mixture was stirred for about 30 minutes at 0° C. and then allowed to warm to room temperature. The mixture was then heated slowly to about 70°-90° C. overnight. After cooling, the cold solution was slowly added to ice and the solids collected by suction filtration, washed several times with water and allowed to dry overnight. The product was recrystallized from chloroform to give 72.5 g (42% by weight yield) of 5-bromo-6-chlorosulfonyl-N-acetylindoline.
Quantity
122.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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